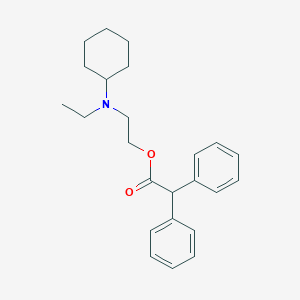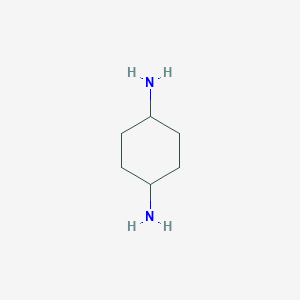
trans-2-Vinyl-1,3-dioxolane-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Vinyl-1,3-dioxolane-4-methanol: is an organic compound characterized by the presence of a vinyl group, a 1,3-dioxolane ring, and a methanol group. Its molecular formula is C₆H₁₀O₃ and it has a molecular weight of approximately 130.14 g/mol
準備方法
Synthetic Routes and Reaction Conditions: trans-2-Vinyl-1,3-dioxolane-4-methanol can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods: Industrial production of this compound often involves the continuous pumping of a reaction mixture containing acrolein, ethylene glycol, and other components at controlled temperatures . The process ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions: trans-2-Vinyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Substitution: The vinyl group can participate in substitution reactions with nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and other strong oxidizing agents.
Reduction: H₂/Ni, H₂/Rh, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
Chemistry: trans-2-Vinyl-1,3-dioxolane-4-methanol is used as a building block in organic synthesis, particularly in the formation of cyclic acetals and ketals . It serves as a protecting group for carbonyl compounds, allowing for selective reactions on other functional groups .
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules .
Industry: The compound is used in the production of polymers and resins, where it imparts desirable properties such as flexibility and chemical resistance .
作用機序
The mechanism of action of trans-2-Vinyl-1,3-dioxolane-4-methanol involves its ability to form stable cyclic structures with carbonyl compounds . This stability is due to the formation of acetal or ketal linkages, which are resistant to hydrolysis under neutral conditions . The compound can also participate in radical chain processes, enabling site-specific additions to various substrates .
類似化合物との比較
- 2-Vinyl-1,3-dioxolane
- 1,3-Dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
Comparison: trans-2-Vinyl-1,3-dioxolane-4-methanol is unique due to the presence of both a vinyl group and a methanol group attached to the 1,3-dioxolane ring . This combination of functional groups imparts distinct reactivity and stability compared to similar compounds . For instance, 2-Vinyl-1,3-dioxolane lacks the methanol group, which affects its solubility and reactivity .
特性
IUPAC Name |
[(2S,4S)-2-ethenyl-1,3-dioxolan-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-6-8-4-5(3-7)9-6/h2,5-7H,1,3-4H2/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAUXGPDSZGZAJ-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1OCC(O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1OC[C@@H](O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16081-27-9 |
Source


|
| Record name | trans-2-vinyl-1,3-dioxolane-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)


![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)




